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Compound Focus: Allitinib tosylate

CAS No.: 1050500-29-2

Cat. No.: S001612

Drug Profile and Mechanism of Action

Table 1: Allitinib Core Profile

Aspect Details

Generic Name Allitinib (also known as Allitinib tosylate) [1]
Alternative Names AST-1306; AST1306; ALS-1306 [1] [2]
Originator Company Allist Pharmaceuticals [1] [3] [4]

CAS Registry Number 897383-62-9 [2] [5]

Chemical Formula Cy4H18CIFN4O5 [2] [5]

Molecular Weight 448.88 g/mol [2]

Drug Class Antineoplastic; Kinase Inhibitor [1] [5]
Therapeutic Indication Solid Tumors (under investigation) [1] [2] [5]
Highest Development Phase Phase | (in China) [1] [5]

Molecular Entity Status New Molecular Entity [1]
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Aspect Details

Orphan Drug Status No designation indicated [1]

Mechanism of Action: Allitinib is an orally active, irreversible inhibitor of the ErbB family receptor
tyrosine kinases, specifically targeting the Epidermal Growth Factor Receptor (EGFR or HER1) and ErbB2
(HER2) [4] [6] [5]. Unlike reversible inhibitors like lapatinib, allitinib is designed with an a,B-unsaturated
carbonyl group. This group enables it to form a permanent covalent bond with cysteine residues (Cys797 in
EGFR and Cys805 in ErbB2) in the ATP-binding pocket of these receptors via a Michael addition reaction
[4] [5]. This irreversible binding leads to sustained inhibition of receptor autophosphorylation and
subsequent blockade of downstream signaling pathways critical for tumor cell proliferation, survival, and

migration [5].

A key characteristic of allitinib is its superior potency against ErbB2-overexpressing models and its ability to
inhibit the EGFR T790M mutant, a common mutation conferring resistance to first-generation EGFR

inhibitors [5].

Table 2: In Vitro Inhibitory Potency (IC50) of Allitinib [5]

Target IC50 (nM) Comparative Context

EGFR (Wild-Type) 0.5nM 5-15 fold more potent than Afatinib and Dacomitinib

ErbB2 (HER2) 3.0nM 5-15 fold more potent than Afatinib and Dacomitinib

EGFR T790M Mutant 12 nM Similar potency to Afatinib; ~500-fold more potent than Lapatinib

Pharmacokinetics and Metabolism

Key PK Parameters in Humans: Clinical studies indicate that allitinib is rapidly absorbed after oral
administration, with a time to reach maximum concentration (T,,,,) of approximately 1.8 to 3.0 hours [3]
[5]. The mean terminal half-life is around 4 hours [3] [5]. The drug exhibits low to moderate oral

bioavailability, estimated at 5.7% in rats, attributed to its poor solubility, poor permeability, extensive first-
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pass metabolism, and potential efflux transport [4]. High inter-patient variability in plasma concentration has
been observed [3] [4].

Metabolism and Biotransformation: The electrophilic acrylamide group is the key site for metabolism [4].

The major biotransformation pathways include:

e Epoxidation and Hydration: The double bond in the acrylamide group can be converted to an

epoxide intermediate (M23) by Cytochrome P450 enzymes (CYPs), which is then rapidly hydrolyzed
by Epoxide Hydrolase (EH) to form a dihydrodiol metabolite (M10) [4].

e Amide Hydrolysis: The acrylamide group can be cleaved to form a carboxylic acid metabolite (M6)

[3] [4].

e Conjugation with Glutathione (GSH): The acrylamide group can react with glutathione, leading to
the formation of various thiol conjugates [4].

Studies in cancer patients identified M6 (amide hydrolysis product) and M10 (27,28-dihydrodiol allitinib) as

the major circulating metabolites in plasma [3] [4] [7]. The following diagram illustrates the primary
metabolic pathways of Allitinib.
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Allitinib is primarily metabolized via epoxidation, hydrolysis, and glutathione conjugation pathways.

Analytical Method for Bioanalysis
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A sensitive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has
been developed for the simultaneous quantification of allitinib and its two major metabolites (M6 and M10)

in human plasma [3] [7].

Table 3: Validated LC-MS/MS Method Parameters [3] [7]

Parameter Specification

Analytical Technique LC-MS/MS with Atmospheric-Pressure Chemical lonization (APCI) in
positive ion mode

Chromatography Zorbax Eclipse XDB C18 (50 mm x 4.6 mm, 1.8 um)
Column
Mobile Phase Gradient elution with (A) 5mM Ammonium Acetate + 0.1% Formic Acid and

(B) 50% Methanol in Acetonitrile

Sample Volume 100 pL human plasma

Sample Preparation Simple protein precipitation

Internal Standards NB-2 (for Allitinib), Lapatinib (for M6 and M10)
Run Time 5 minutes

| Quantification Range (LLOQ - ULOQ) | Allitinib: 0.300 - 200 ng/mL M6: 0.030 - 20.0 ng/mL M10:
0.075 - 50.0 ng/mL | | Accuracy & Precision | Intra- and inter-day values within +15% |

Experimental Protocol Summary:

e Sample Preparation: 100 pL of plasma sample is aliquoted. Internal standards (NB-2 and lapatinib)
are added. Proteins are precipitated using acetonitrile. The mixture is vortexed and centrifuged, and
the supernatant is collected for analysis [3] [7].

e LC-MSI/MS Analysis: The supernatant is injected into the LC-MS/MS system. Separation is achieved
using the specified column and gradient elution. Detection and quantification are performed using
Multiple Reaction Monitoring (MRM) [3] [7].

¢ Method Validation: The method was fully validated for selectivity, sensitivity, linearity, accuracy,
precision, matrix effects, and stability, meeting the acceptance criteria set by regulatory guidelines [3].
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Clinical Development Summary

A Phase I, open-label, dose-escalation study (N=71) was conducted in patients with advanced solid tumors
(primarily breast and lung cancers) to evaluate the safety, tolerability, pharmacokinetics, and preliminary

anti-tumor activity of oral allitinib [5].

e Dosing Regimens: The study investigated once-daily (QD), twice-daily (BID), and three-times-daily
(TID) schedules.

¢ Recommended Phase Il Dose (RP2D): The RP2D was defined as 1000 mg administered three
times daily (TID) [5].

o Safety Profile: The most frequent drug-related adverse events were Grade 1 to 3 diarrhea and skin
rash, and Grade 1 to 2 fatigue. The dose-limiting toxicity (DLT) was Grade 3 diarrhea [5].

o Efficacy Signals: Out of 55 evaluable patients, 7 achieved a partial response (5 with breast cancer, 1
with lung cancer, 1 with gastric cancer), and another 7 had stable disease lasting =6 months [5].

Conclusion and Future Directions

Allitinib is a promising, potent, and irreversible EGFR/ErbB2 inhibitor developed by Allist Pharmaceuticals.
Its distinct mechanism of action and preclinical profile, especially against ErbB2-driven and T790M-mutant

tumors, supported its entry into clinical trials.

Key challenges identified during its development include low oral bioavailability and high inter-patient
variability, likely driven by its poor solubility and extensive metabolism [4] [5]. The characterization of its

metabolic pathways was crucial for understanding its pharmacokinetic and safety profile.

Current Status and Data Limitation: The most recent public update on its development was in 2016,
noting "No recent reports on development identified" for Phase-I trials in solid tumors in China [1]. An
ongoing clinical trial (NCT04671303) is investigating allitinib in combination with anlotinib for lung cancer
[2]. For the most current development status, it is recommended to consult recent scientific publications and

clinical trial registries.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

© 2026 Smolecule. All rights reserved. 5/7 Tech Support


https://ayurpooja.blogspot.com/2015/04/drugs-in-clinical-pipeline-ast1306.html
https://ayurpooja.blogspot.com/2015/04/drugs-in-clinical-pipeline-ast1306.html
https://ayurpooja.blogspot.com/2015/04/drugs-in-clinical-pipeline-ast1306.html
https://ayurpooja.blogspot.com/2015/04/drugs-in-clinical-pipeline-ast1306.html
https://www.sciencedirect.com/science/article/abs/pii/S0090955624114456
https://ayurpooja.blogspot.com/2015/04/drugs-in-clinical-pipeline-ast1306.html
https://adisinsight.springer.com/drugs/800032292?error=cookies_not_supported&code=655e4258-150a-48ea-b935-d7c653166a58
https://go.drugbank.com/drugs/DB18840
https://www.smolecule.com/products/s001612?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s001612?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

References

1. - AdisInsight Allitinib [adisinsight.springer.com]

2. : Uses, Interactions, Mechanism of Action | DrugBank Online Allitinib [go.drugbank.com]
3. Development and validation of a sensitive LC-MS ... [sciencedirect.com]

4. Metabolism and Pharmacokinetics of Allitinib in Cancer ... [sciencedirect.com]

5. Modern Medicines: Drugs in Clinical Pipeline: Allitinib [ayurpooja.blogspot.com]

6. allitinib | Ligand page [guidetopharmacology.org]

7. Development and Validation of a Sensitive LC-MS ... [pubmed.ncbi.nim.nih.gov]

To cite this document: Smolecule. [Allitinib originator Allist Pharmaceuticals]. Smolecule, [2026].
[Online PDF]. Available at: [https://www.smolecule.com/products/b001612#allitinib-originator-allist-

pharmaceuticals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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